dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate
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Overview
Description
Dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate is an organic compound with the molecular formula C10H15NO4. This compound is known for its bright orange color and is commonly used as an indicator in various chemical reactions.
Preparation Methods
The synthesis of dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate typically involves the reaction of dimethylamine with acrylonitrile, followed by a hydrogenation step . Industrial production methods often utilize catalytic reactions involving methanol and ammonia at elevated temperatures and high pressure .
Chemical Reactions Analysis
Dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as an indicator in titration experiments due to its distinct color change.
Biology: Employed in various staining techniques to visualize biological samples.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve electron transfer and changes in molecular conformation .
Comparison with Similar Compounds
Dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate can be compared with other similar compounds, such as:
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
Dimethylamine: A colorless, flammable gas with an ammonia-like odor, commonly used in industrial applications.
The uniqueness of this compound lies in its bright orange color and its versatility as an indicator in various chemical reactions.
Properties
IUPAC Name |
dimethyl 2-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(7-12(2)3)6-9(10(13)15-4)11(14)16-5/h6-7H,1-5H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFRJZYEPLSVHC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C=C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N(C)C)/C=C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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